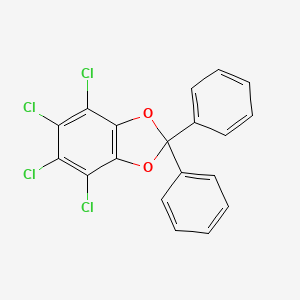

4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole

Description

4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole (CAS: Not explicitly listed) is a halogenated benzodioxole derivative characterized by a fused benzene-dioxole core with four chlorine atoms at positions 4, 5, 6, and 7, and two phenyl groups at position 2. Its synthesis involves the reaction of diphenylmethane with o-chlorobenzenes in tetrachloroethylene, yielding 26% under optimized conditions .

Properties

Molecular Formula |

C19H10Cl4O2 |

|---|---|

Molecular Weight |

412.1 g/mol |

IUPAC Name |

4,5,6,7-tetrachloro-2,2-diphenyl-1,3-benzodioxole |

InChI |

InChI=1S/C19H10Cl4O2/c20-13-14(21)16(23)18-17(15(13)22)24-19(25-18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |

InChI Key |

GGWYAQJLQLNBKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole typically involves the reaction of alkyl-substituted benzenes with o-chloranil at elevated temperatures. This process results in benzylic oxidation followed by acetal formation . The reaction conditions often require careful control of temperature and the use of specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process generally involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) is common to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups present in the molecule.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include o-chloranil and other quinones.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different benzodioxole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound’s potential biological activity makes it a subject of interest in medicinal chemistry. Researchers are exploring its use in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Non-Halogenated Analog: 2,2-Diphenyl-1,3-benzodioxole

- Structural Differences : Lacks the four chlorine substituents on the benzene ring.

- Synthesis : Simpler preparation due to fewer halogenation steps.

- Molecular dynamics simulations confirm stable binding with minimal protein fluctuations .

Comparison with Methyl-Substituted Benzodioxoles (Compounds 15 and 16)

Comparison with Tetrachloroisoindoline-dione Derivatives

- Core Structure : Isoindoline-dione (a bicyclic imide) vs. benzodioxole (a fused dioxole-benzene system).

- Applications: Sulfonamide Derivatives: 4,5,6,7-Tetrachloroisoindoline-dione sulfonamides inhibit human carbonic anhydrases (CA I, II, IX, XII), with activity dependent on substituent positions . Quinophthalone Dyes: Tetrachloroisoindoline-dione-based quinophthalones (e.g., pC-QP and mC-QP) serve as yellow colorants in image sensors, leveraging chlorine-induced chemical resistance .

Comparison with Halogenated Dyes (Acid Red 92, Pigment Yellow 138)

- Structural Differences: Acid Red 92 (tetrachloro-tetrabromo fluorescein) and Pigment Yellow 138 (tetrachloroisoindoline-quinoline) are polyhalogenated dyes .

- Function : Chlorine and bromine atoms stabilize electronic transitions for vibrant colors and UV resistance.

- Contrast : While 4,5,6,7-tetrachloro-2,2-diphenyl-1,3-benzodioxole lacks conjugated dye systems, its chlorines similarly enhance thermal and oxidative stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.